molecular formula C8H17IO3 B3283776 1-Hexanol, 6-iodo-, acetate CAS No. 77295-58-0

1-Hexanol, 6-iodo-, acetate

Cat. No. B3283776
CAS RN: 77295-58-0
M. Wt: 288.12 g/mol
InChI Key: FVFIHSYPPQYDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexanol, 6-iodo-, acetate, commonly known as hexyl iodide acetate, is an organic compound belonging to the family of iodides. It is a colorless liquid with a strong odor and is widely used in organic synthesis. Hexyl iodide acetate is used in various scientific research applications due to its unique properties and mechanism of action.

Scientific Research Applications

Hexyl iodide acetate is widely used in organic synthesis as a reagent for the preparation of various organic compounds. It is also used as a starting material for the synthesis of other iodides. Hexyl iodide acetate is used in the preparation of esters, ethers, and other organic compounds. It is also used in the synthesis of natural products such as terpenes and steroids.

Mechanism of Action

The mechanism of action of hexyl iodide acetate is not fully understood. It is believed that it acts as an alkylating agent, reacting with nucleophilic sites on proteins and other biomolecules. This reaction can lead to changes in the structure and function of the biomolecules, which can have various effects on biological systems.
Biochemical and Physiological Effects:
Hexyl iodide acetate has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It has also been shown to have antitumor activity in some studies. Hexyl iodide acetate can also act as a central nervous system depressant, causing sedation and relaxation.

Advantages and Limitations for Lab Experiments

Hexyl iodide acetate is a versatile reagent that can be used in various organic synthesis reactions. It is readily available and relatively inexpensive compared to other reagents. However, it is also highly reactive and can be dangerous to handle. Proper safety precautions should be taken when working with hexyl iodide acetate.

Future Directions

There are several future directions for the research and development of hexyl iodide acetate. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of interest is the investigation of the mechanism of action of hexyl iodide acetate and its effects on biological systems. Additionally, the potential use of hexyl iodide acetate as a therapeutic agent for various diseases should be explored further.
Conclusion:
In conclusion, hexyl iodide acetate is a versatile reagent that has various scientific research applications. It is widely used in organic synthesis and has been shown to have antifungal, antibacterial, and antitumor properties. Hexyl iodide acetate is a highly reactive compound that should be handled with caution. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

acetic acid;6-iodohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13IO.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h8H,1-6H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFIHSYPPQYDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(CCCI)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703759
Record name Acetic acid--6-iodohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77295-58-0
Record name Acetic acid--6-iodohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hexanol, 6-iodo-, acetate
Reactant of Route 2
Reactant of Route 2
1-Hexanol, 6-iodo-, acetate
Reactant of Route 3
1-Hexanol, 6-iodo-, acetate
Reactant of Route 4
1-Hexanol, 6-iodo-, acetate
Reactant of Route 5
1-Hexanol, 6-iodo-, acetate
Reactant of Route 6
Reactant of Route 6
1-Hexanol, 6-iodo-, acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.